Glycerine trioleate

説明

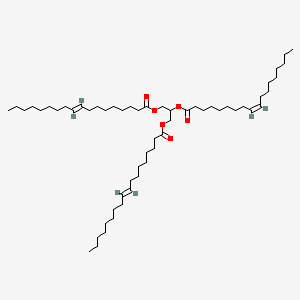

It is a colorless, viscous liquid that is a significant component of various natural oils, including olive oil, sunflower oil, and palm oil . Glycerine trioleate is widely used in various industries due to its unique properties and functions.

準備方法

Synthetic Routes and Reaction Conditions: Glycerine trioleate can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves heating glycerol and oleic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 150°C to 250°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound is often produced by transesterification of triglycerides found in natural oils. This process involves reacting triglycerides with methanol or ethanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to produce this compound and glycerol .

Types of Reactions:

Hydrogenation: this compound can be hydrogenated to convert the unsaturated oleic acid units into saturated stearic acid units.

Common Reagents and Conditions:

Oxidation: Oxygen or air, often in the presence of a catalyst such as cobalt or manganese salts.

Hydrolysis: Water, with acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.

Hydrogenation: Hydrogen gas, with a metal catalyst such as palladium or nickel.

Major Products Formed:

Oxidation: Hydroperoxides, aldehydes, and other oxidation products.

Hydrolysis: Glycerol and oleic acid.

Hydrogenation: Glycerine tristearate (tristearin).

科学的研究の応用

Nutritional and Dietary Applications

Dietary Fat Absorption Studies

Glycerine trioleate has been utilized in experimental diets to assess dietary fat absorption. In a study involving mice, it was combined with fat-free basal mixes and corn oil to evaluate its efficacy in enhancing fat absorption. Results indicated that this compound significantly improved lipid absorption compared to other fats .

Chylomicron Metabolism

Research has shown that this compound plays a crucial role in lipid metabolism and chylomicron formation. In studies with intestinal lymph fistula rats, it was found that the presence of this compound in lipid emulsions enhanced the transport of absorbed lipids into lymph, outperforming other triglycerides like glycerol tripalmitate .

Pharmaceutical Applications

Drug Formulation

this compound serves as an emulsifier and lubricant in pharmaceutical formulations. Its ability to stabilize oil-water mixtures makes it ideal for creating uniform drug dispersions, enhancing bioavailability and stability .

Therapeutic Uses

In therapeutic contexts, this compound has been investigated for its potential effects on reducing plasma levels of very-long-chain fatty acids in patients with metabolic disorders such as Zellweger syndrome. The use of synthetic oils containing this compound has shown promise in managing these conditions .

Biochemical Research

Lipid Metabolism Studies

this compound is frequently used in biochemical research to study lipid metabolism pathways. It is a key component in experiments examining the role of triacylglycerol-lipase in insects and its implications for human health .

Genotoxicity Studies

Investigations into the genotoxic effects of this compound have indicated that it can induce sister chromatid exchanges in cultured cells, suggesting potential implications for genetic stability .

Industrial Applications

Textile and Leather Industries

In industrial applications, this compound is used as a lubricant and plasticizer in textiles and leather manufacturing. Its properties help improve the flexibility and durability of materials .

Food Industry

As a major component of edible oils, particularly olive oil, this compound is also significant in the food industry. It contributes to the flavor profile and nutritional value of various food products .

Case Studies

作用機序

The mechanism of action of glycerine trioleate involves its interaction with various molecular targets and pathways:

Lipid Metabolism: this compound is metabolized by lipase enzymes, which hydrolyze the ester bonds to release glycerol and oleic acid.

Cell Membrane Interaction: As a lipid, this compound can integrate into cell membranes, affecting their fluidity and function.

類似化合物との比較

Glycerine trioleate is compared with other similar triglycerides, such as:

Glycerine tristearate (tristearin): Unlike this compound, which contains unsaturated oleic acid units, glycerine tristearate contains saturated stearic acid units.

Glycerine trilinoleate: This compound contains linoleic acid units, which have two double bonds, making it more unsaturated than this compound.

This compound’s unique combination of unsaturated fatty acid units and its symmetrical structure make it a valuable compound for various applications in research and industry.

生物活性

Glycerine trioleate, also known as triolein, is a triglyceride formed from glycerol and oleic acid. It plays a significant role in various biological processes, particularly in lipid metabolism, absorption, and therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and research findings.

1. Lipid Metabolism and Absorption

This compound is crucial in lipid metabolism. It serves as a substrate for the synthesis of chylomicrons and is involved in the transport of dietary fats. Studies have shown that this compound can be effectively absorbed in the intestines, with uptake rates exceeding 95% when administered in emulsified forms.

Table 1: Absorption Rates of this compound

| Study Reference | Administration Method | Absorption Rate (%) |

|---|---|---|

| Emulsion diet | 88 | |

| Bile salt-stabilized emulsion | >95 | |

| Oil milk formula | Not specified |

In a study involving rats with bile and thoracic duct lymph fistulas, the presence of phosphatidylcholine significantly enhanced the lymphatic output of triglycerides when this compound was infused, indicating its role in facilitating lipid absorption in the gastrointestinal tract .

2. Therapeutic Applications

This compound has been investigated for its therapeutic potential in various conditions, particularly those involving lipid metabolism disorders.

Case Study: Lorenzo's Oil

Lorenzo's Oil is a mixture of this compound and glycerine trierucate used to manage adrenoleukodystrophy (ALD). A clinical trial demonstrated that dietary therapy with this oil effectively reduced very long-chain fatty acid (VLCFA) levels in patients with ALD, leading to improved clinical outcomes . The study highlighted the oil's ability to modulate lipid profiles and its potential benefits in managing metabolic disorders.

3. Genotoxicity Studies

Research has also explored the genotoxic effects of this compound. In vitro studies indicated that treatment with glycerol at a concentration of 2% resulted in increased frequencies of sister chromatid exchange (SCE), suggesting potential genotoxic effects under specific conditions . However, further studies are needed to fully understand these implications.

The biological activity of this compound can be attributed to its interaction with various enzymes and cellular pathways:

- Lipase Activity : this compound has been shown to influence pancreatic lipase activity, which is critical for fat digestion. Inhibitors derived from ginsenosides were found to inhibit lipase activity in vitro, demonstrating a potential mechanism for managing obesity through dietary fats .

- Lipid Transport : The compound enhances lipid transport mechanisms via chylomicron formation, which is essential for delivering dietary fats to tissues .

特性

IUPAC Name |

[2-[(Z)-octadec-9-enoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYFQTYBJUILEZ-BSCDBXJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。